3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
This compound is a pyridazinoindolone derivative characterized by a complex heterocyclic core fused with a piperazine moiety substituted at the 3-chlorophenyl position. The structure includes 7,8-dimethoxy and 5-methyl substituents, which influence its electronic and steric properties.
Properties
Molecular Formula |
C24H26ClN5O3 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C24H26ClN5O3/c1-27-20-13-22(33-3)21(32-2)12-18(20)19-14-26-30(24(31)23(19)27)15-28-7-9-29(10-8-28)17-6-4-5-16(25)11-17/h4-6,11-14H,7-10,15H2,1-3H3 |
InChI Key |
HGBRDBBSROYSNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC(=CC=C5)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the construction of the pyridazinoindole core. Common reagents used in these reactions include chlorinating agents, methoxy-substituted aromatic compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs of the original compound.
Scientific Research Applications
3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, block receptor signaling, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other pyridazinoindolone derivatives allow for comparative analysis. Key analogs include:
3-(3-Chloro-4-methoxyphenyl)-5-methyl-1-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Structural Differences : Replaces the 7,8-dimethoxy groups with a single 4-methoxy substituent and introduces a trifluoromethylphenyl-piperazine carbonyl group.
- Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 3-chlorophenylpiperazine moiety in the target compound. This substitution may improve blood-brain barrier penetration but reduce aqueous solubility .
- Receptor Affinity : The trifluoromethylphenyl group in this analog shows higher selectivity for 5-HT2A receptors (Ki = 12 nM) compared to the 3-chlorophenyl variant (Ki = 45 nM), based on computational docking studies .
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
- Structural Differences: Features a triazinoindole core instead of pyridazinoindolone and a bromophenyl substituent.
- However, this substitution reduces synthetic yield (∼35%) compared to chloro-substituted analogs (∼50%) .
- Kinase Inhibition: Demonstrates IC50 = 0.8 µM against CDK2, whereas pyridazinoindolone derivatives with chloro substituents show weaker activity (IC50 > 5 µM) .
Data Table: Comparative Properties of Pyridazinoindolone Derivatives
Research Findings and Methodological Insights
- Crystallographic Analysis: The SHELX software suite has been pivotal in resolving the crystal structures of pyridazinoindolone analogs, revealing planar heterocyclic cores that facilitate π-π stacking with receptor residues.
- Synthetic Challenges : The 3-chlorophenylpiperazine moiety introduces steric hindrance during alkylation steps, reducing yields compared to simpler piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
